molecular formula C15H19N3O3 B2642386 N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-64-1

N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2642386
CAS No.: 941934-64-1
M. Wt: 289.335
InChI Key: IXTCHRZQJLKKBN-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound that features a pyrrolidine ring, an oxalamide group, and a phenyl ring with specific substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate oxalamide precursor with a substituted phenyl derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Industry: The compound can be used in the development of new materials with unique mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites, modulating the activity of the target and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives and pyrrolidine-containing molecules. Examples include:

  • N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
  • N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)urea

Uniqueness

N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-11-6-7-12(10(2)9-11)18-8-4-5-13(18)19/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTCHRZQJLKKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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